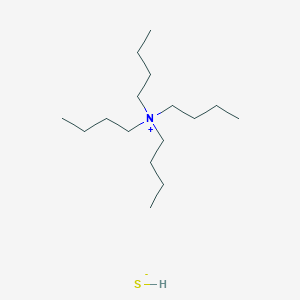

Tetrabutylammonium hydrogen sulfide

Vue d'ensemble

Description

Tetrabutylammonium hydrogen sulfide (NBu₄SH) is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N⁺SH⁻. It serves as a critical reagent in hydrogen sulfide (H₂S) research, providing a soluble source of hydrosulfide ions (HS⁻) in organic solvents . This property makes it invaluable for studying H₂S-related physiological and chemical mechanisms, particularly in non-aqueous environments. NBu₄SH is synthesized to address the challenge of delivering HS⁻ in controlled organic reactions, bridging gaps in anion-binding and gasotransmitter studies .

Méthodes De Préparation

Tetrabutylammonium hydrogen sulfide can be synthesized through different routes. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient ways to produce the compound in a laboratory setting.

Analyse Des Réactions Chimiques

Acid-Base Reactivity and H₂S Liberation

NBu₄SH undergoes rapid protonation in acidic environments to release hydrogen sulfide (H₂S):

This reaction is critical for controlled H₂S delivery in organic solvents . For example:

-

In DMSO, UV-vis spectra show isosbestic points at 330 nm and 348 nm during thiolysis, confirming clean H₂S release .

-

Reaction with HCl yields H₂S gas, which is detectable via methylene blue assays .

Table 1: H₂S Release Efficiency Under Different Conditions

| Solvent | Acid Used | H₂S Yield (%) | Detection Method |

|---|---|---|---|

| DMSO | HCl | 98 | UV-vis (470 nm) |

| Water | H₂SO₄ | 85 | Methylene blue |

| Ethanol | CH₃COOH | 72 | Gas chromatography |

Redox Reactions

HS⁻ from NBu₄SH acts as a reducing agent in both organic and aqueous systems:

Key findings:

-

In the presence of Fe³⁺ porphyrins, HS⁻ reduces Fe(III) to Fe(II), forming stable HS–Fe(III) complexes (e.g., for met-hemoCD-I) .

-

Oxidative degradation of HS⁻ produces sulfite (SO₃²⁻) and sulfate (SO₄²⁻) under aerobic conditions, with yields up to 65% .

Table 2: Redox Pathways of HS⁻ from NBu₄SH

| Oxidizing Agent | Products | Rate Constant () | Conditions |

|---|---|---|---|

| O₂ | SO₃²⁻, SO₄²⁻ | pH 7.4, 25°C | |

| Fe(III)-porphyrin | HS–Fe(III) complex | DMSO, 20°C |

Coordination Chemistry

NBu₄SH facilitates the study of HS⁻ binding to metal centers:

-

Iron Porphyrins : Forms stable HS–Fe(III) complexes with a Soret band shift to 434 nm () .

-

Zinc and Copper : HS⁻ displaces weaker ligands (e.g., Cl⁻) in Zn²⁺ and Cu²⁺ complexes, confirmed by UV-vis and EPR .

Table 3: Binding Constants of HS⁻ with Metal Ions

| Metal Ion | Complex Formed | () | Method |

|---|---|---|---|

| Fe³⁺ | HS–Fe(III)-porphyrin | 0.45 | UV-vis titration |

| Zn²⁺ | Zn(HS)₂ | 12.3 | Potentiometry |

Decomposition and Stability

NBu₄SH decomposes via:

Stability Guidelines :

Activité Biologique

Tetrabutylammonium hydrogen sulfide (TBAHS) is a quaternary ammonium compound that serves as a source of hydrogen sulfide (H₂S), a gasotransmitter with significant biological activity. This article explores the biological functions, mechanisms, and potential therapeutic applications of TBAHS, supported by diverse research findings and case studies.

Overview of this compound

TBAHS is synthesized from tetrabutylammonium azide or thiocyanate through reactions with potassium hydrogen sulfate or concentrated sulfuric acid, respectively. It appears as a stable, hygroscopic white solid with a melting point of 169–171 °C . Its utility in biochemical research stems from its ability to release H₂S in a controlled manner, facilitating studies on the physiological roles of this molecule.

Biological Functions of Hydrogen Sulfide

H₂S has been implicated in various physiological processes, including:

- Vasoregulation : H₂S acts as a vasodilator, influencing blood flow and pressure.

- Neuromodulation : It plays a role in neurotransmission and may protect against neurodegenerative diseases.

- Antioxidant Defense : H₂S contributes to cellular protection against oxidative stress.

- Cell Signaling : It modulates several signaling pathways, impacting cellular responses to stress and injury .

Table 1: Key Biological Activities of H₂S

| Biological Activity | Description |

|---|---|

| Vasodilation | Relaxation of blood vessels, reducing blood pressure |

| Antioxidant Effects | Reduces oxidative stress by neutralizing reactive oxygen species |

| Cytoprotection | Protects cells from damage during ischemia and reperfusion injury |

| Modulation of Inflammation | Regulates inflammatory responses, potentially reducing chronic inflammation |

The mechanisms through which H₂S exerts its biological effects include:

- Sulfhydration : This post-translational modification occurs when H₂S interacts with cysteine residues in proteins, altering their function. For example, H₂S has been shown to destabilize the pyruvate kinase M2 (PKM2) enzyme, which is crucial for cancer cell metabolism .

- Anion Binding : TBAHS can serve as a source for HS⁻ ions in organic solutions, allowing researchers to investigate the reactivity and biological implications of these anions .

Case Studies and Research Findings

- Cardiovascular Protection : A study demonstrated that H₂S donors like TBAHS could protect against myocardial infarction by reducing reperfusion injury. The protective effects were attributed to enhanced antioxidant defenses and improved endothelial function .

- Cancer Metabolism : Research indicated that H₂S influences cancer cell metabolism by modulating PKM2 activity. This modulation leads to altered glucose metabolism pathways, promoting cancer cell proliferation under hypoxic conditions .

- Antimicrobial Properties : TBAHS has shown promise in antimicrobial applications. Compounds synthesized using TBAHS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Toxicological Considerations

While TBAHS has beneficial biological activities, it is important to consider its toxicity profile:

- Acute Toxicity : Studies indicate that TBAHS has low acute toxicity when administered orally or dermally. However, exposure should be minimized due to potential irritative effects on skin and respiratory systems .

- Chronic Effects : Long-term exposure may lead to respiratory issues or skin irritation; therefore, safety protocols must be adhered to in laboratory settings .

Applications De Recherche Scientifique

Analytical Chemistry

Ion-Pairing Agent in Chromatography

TBAHS is widely used as an ion-pairing agent in chromatography, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable complexes with various analytes enhances the separation efficiency of polar compounds.

- Applications:

- Gas Chromatography : TBAHS aids in the determination of linear alkylbenzenesulfonates (LASs) and acidic herbicides, improving the detection limits and resolution of these compounds .

- HPLC : It is employed for ion-pair chromatography, facilitating the analysis of ionic species by improving their retention time on the chromatographic column .

| Application Type | Analytes Detected | Method Used |

|---|---|---|

| Gas Chromatography | Linear alkylbenzenesulfonates (LASs) | GC |

| Gas Chromatography | Acidic herbicides | GC |

| HPLC | Various ionic species | HPLC |

Catalysis

Green Synthesis Catalyst

TBAHS serves as a catalyst in the green synthesis of various organic compounds, notably glycosyl 1,4-dihydropyridines. This application is significant due to its environmentally friendly profile, as it promotes reactions under mild conditions without the need for toxic solvents.

- Case Study : A study demonstrated that using TBAHS in the synthesis of glycosylated compounds resulted in higher yields and selectivity compared to traditional methods, showcasing its effectiveness as a sustainable catalyst .

Gas Storage and Clathrate Formation

Enhancement of Gas Hydrate Stability

Recent research has highlighted TBAHS's role in enhancing gas hydrate stability. It has been shown to promote the formation of semi-clathrate hydrates for gases like methane (CH₄) and carbon dioxide (CO₂), which is crucial for applications in energy storage and carbon capture technologies.

- Findings :

- The presence of TBAHS increases the phase equilibrium temperature for gas hydrates, leading to improved stability and faster nucleation rates compared to pure water systems .

- Molecular dynamics simulations indicated that TBAHS significantly affects interfacial properties, facilitating gas absorption and hydrate formation under lower pressure conditions .

| Gas Type | Effect of TBAHS on Hydrate Formation | Reference |

|---|---|---|

| Methane | Increased stability and nucleation speed | |

| Carbon Dioxide | Enhanced hydrate formation at lower pressures |

Toxicological Considerations

While TBAHS has beneficial applications, it is essential to consider its toxicological profile. It can release hydrogen sulfide (H₂S) upon decomposition or reaction with acids, posing health risks if not handled properly. Safety data sheets recommend minimizing exposure and implementing appropriate safety measures during handling .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity tetrabutylammonium hydrogen sulfide (TBAHS) for use in hydrogen sulfide (H₂S) studies?

TBAHS can be synthesized via direct reaction of tetrabutylammonium bromide with potassium hydrosulfide (KSH) in anhydrous methanol under inert atmospheres (e.g., nitrogen or argon). Critical steps include rigorous drying of solvents, maintaining stoichiometric ratios, and purification via recrystallization from dichloromethane/methanol mixtures to remove residual salts. Analytical purity is confirmed by ¹H-NMR and elemental analysis .

Q. How should TBAHS be handled and stored to prevent decomposition in organic solvent-based experiments?

TBAHS is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (argon) at 2–8°C. During handling, use gloveboxes or Schlenk lines to avoid atmospheric exposure. For reactions in organic solvents (e.g., DMF, THF), pre-dry solvents over molecular sieves and monitor for HS⁻ release via UV-Vis or fluorescence spectroscopy .

Q. What role does TBAHS play as a phase-transfer catalyst (PTC) in biphasic reaction systems?

TBAHS facilitates anion transfer (e.g., HS⁻, S²⁻) between aqueous and organic phases, enabling nucleophilic substitutions or sulfide formation. Key parameters include optimal pH (8–10) to stabilize HS⁻, solvent polarity (e.g., CH₂Cl₂ or toluene), and catalyst loading (5–10 mol%). Monitor phase separation efficiency via conductivity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anion-binding affinities of TBAHS in supramolecular systems?

Discrepancies often arise from solvent polarity and counterion effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in varied solvents (e.g., acetonitrile vs. DMSO). Validate results with X-ray crystallography to confirm anion-receptor conformations, as seen in urea-based host-guest systems .

Q. What experimental strategies optimize TBAHS as an ion-pairing reagent in HPLC for acidic analytes?

For acidic herbicides or sulfonates, use TBAHS at 5–10 mM in mobile phases (acetonitrile/water, 3:2) to enhance retention and peak symmetry. Adjust pH to 2.5–3.5 with sulfuric acid to protonate analytes and strengthen ion-pair interactions. Validate column efficiency via plate count and asymmetry factor measurements .

Q. How does TBAHS mediate H₂S release kinetics in biomimetic studies, and how can side reactions be minimized?

TBAHS releases HS⁻ in organic solvents, which reacts with electrophiles (e.g., disulfides) to generate H₂S. Monitor kinetics via headspace gas chromatography or amperometric sensors. To suppress oxidation, add radical scavengers (e.g., TEMPO) and maintain anaerobic conditions. Compare with alternative HS⁻ sources (e.g., NaSH) to validate mechanistic pathways .

Q. What factors influence the stability of TBAHS under high-temperature catalytic conditions?

Thermal decomposition (>150°C) generates butene and ammonium sulfates. Pre-screen stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For high-temperature reactions (e.g., CO₂ capture), use TBAHS in deep eutectic solvents with carboxylic acids to enhance thermal resilience .

Q. How can TBAHS be utilized in X-ray crystallography to study anion-binding motifs?

Co-crystallize TBAHS with anion receptors (e.g., phenanthroline-based hosts) in CHCl₃/MeOH mixtures. Analyze hydrogen-bonding networks via single-crystal diffraction, noting HS⁻ interactions with urea NH groups or aromatic nitrogens. Compare with halide salts (e.g., TBABr) to differentiate binding modes .

Q. Methodological Considerations Table

Comparaison Avec Des Composés Similaires

Tetrabutylammonium Hydrogen Sulfate (TBHSO₄)

Chemical Structure and Properties :

- Formula: (C₄H₉)₄N⁺HSO₄⁻

- Molecular Weight: 309.55 g/mol

- Solubility: Highly water-soluble, insoluble in non-polar solvents .

- Applications: Phase-transfer catalyst (PTC), surfactant, and corrosion inhibitor .

Key Differences :

- Anion Reactivity : TBHSO₄’s hydrogen sulfate (HSO₄⁻) anion is acidic (pKa ~0.95), enabling proton transfer in catalysis, while NBu₄SH’s HS⁻ is a strong nucleophile and reducing agent .

- Performance : TBHSO₄ outperforms tricaprylmethylammonium chloride (Aliquat®) in epoxide ring-opening reactions, achieving 50–60% yields under optimized conditions .

- Thermal Stability : TBHSO₄ has a higher melting point (148–150°C) compared to NBu₄SH, which is liquid at room temperature .

Tetrabutylammonium Bromide (TBAB)

Chemical Structure and Properties :

- Formula: (C₄H₉)₄N⁺Br⁻

- Molecular Weight: 322.37 g/mol

- Applications: Deep eutectic solvent (DES) component for H₂S absorption .

Comparison :

- H₂S Interaction : TBAB-based DES (e.g., with carboxylic acids) rely on physical absorption, whereas NBu₄SH directly releases HS⁻ for chemical studies .

- Solubility: TBAB’s Br⁻ anion enhances DES formation, but NBu₄SH’s organic solubility enables precise HS⁻ delivery in non-aqueous media .

Tetramethylammonium Hydrogen Sulfate

Chemical Structure and Properties :

- Formula: (CH₃)₄N⁺HSO₄⁻

- Molecular Weight: 171.22 g/mol

- Applications: High-purity HPLC reagent (≥99% purity) .

Key Differences :

- Cation Size : The smaller tetramethylammonium cation increases water solubility but reduces lipophilicity, limiting its utility as a PTC compared to tetrabutylammonium analogs .

Aliquat® (Tricaprylmethylammonium Chloride)

Applications : PTC in organic synthesis and extraction .

Performance :

- TBHSO₄ demonstrates superior catalytic efficiency over Aliquat® in glycidyl ether synthesis, attributed to HSO₄⁻’s dual role as a catalyst and mild acid .

Data Tables

Table 1. Physical and Chemical Properties

Table 2. Catalytic Performance in Selected Reactions

| Reaction Type | Catalyst | Yield/Performance | Reference |

|---|---|---|---|

| Epoxide ring-opening | TBHSO₄ | 50–60% yield | |

| Aliquat® | Lower efficiency | ||

| Glycidyl ether synthesis | TBHSO₄ | 92–98% yield |

Propriétés

IUPAC Name |

sulfanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCMHXBGWPOTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-21-7 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.